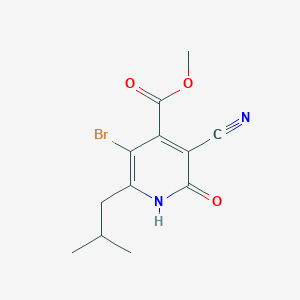

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate

説明

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a complex organic compound with a pyridine ring structure

特性

IUPAC Name |

methyl 3-bromo-5-cyano-2-(2-methylpropyl)-6-oxo-1H-pyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2O3/c1-6(2)4-8-10(13)9(12(17)18-3)7(5-14)11(16)15-8/h6H,4H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXIHAWZYLVLZOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=C(C(=O)N1)C#N)C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

The synthesis of Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination of a suitable precursor, followed by cyano and isobutyl group introduction under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents.

化学反応の分析

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano group to an amine group under suitable conditions.

Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

Research indicates that derivatives of dihydropyridine compounds exhibit anticancer properties. Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that modifications to the pyridine ring can enhance cytotoxicity against various cancer cell lines, making it a promising candidate for further development in cancer therapeutics .

Neuroprotective Effects

This compound has also shown potential neuroprotective effects. In animal models, it was observed to reduce neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's. The mechanism appears to involve modulation of glutamate receptors, which are implicated in neuronal excitotoxicity .

Organic Synthesis

Building Block in Synthesis

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for nucleophilic substitution reactions, facilitating the introduction of various functional groups. This property is particularly useful in the synthesis of pharmaceuticals and agrochemicals .

Reactions and Derivatives

The compound can undergo various chemical reactions such as alkylation and acylation, leading to the formation of diverse derivatives with enhanced biological activities. For instance, derivatives synthesized from this compound have shown improved selectivity and potency against specific biological targets compared to the parent compound .

Case Studies

作用機序

The mechanism of action of Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

類似化合物との比較

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate can be compared with similar compounds such as:

Methyl 5-bromo-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate: This compound has a similar pyridine ring structure but differs in the substitution pattern.

Isobutyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.

生物活性

Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridine derivatives, characterized by a pyridine ring with various substituents. Its molecular formula is , and it features a bromine atom, a cyano group, and an isobutyl moiety which contribute to its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it possesses activity against several strains of bacteria and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 62.5 μg/mL |

| Escherichia coli | 125 μg/mL |

| Candida albicans | 31.2 μg/mL |

The compound's efficacy is attributed to its ability to disrupt microbial cell walls and inhibit protein synthesis pathways, leading to cell death .

Anticancer Properties

This compound has also been studied for its anticancer potential. It has shown promise in inhibiting the proliferation of cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Kinases : Similar compounds have been identified as multikinase inhibitors, affecting pathways crucial for cell growth and survival.

- Disruption of Nucleic Acid Synthesis : The presence of the cyano group is believed to interfere with nucleic acid synthesis, further contributing to its antibacterial and anticancer effects.

- Biofilm Disruption : Studies suggest that it can inhibit biofilm formation in bacterial cultures, enhancing its effectiveness against persistent infections .

Case Studies

Several studies have investigated the biological effects of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound effectively reduced biofilm formation in Staphylococcus aureus by up to 70% compared to control groups .

- Cancer Cell Studies : In vitro tests on MCF-7 breast cancer cells revealed that treatment with the compound led to a significant decrease in cell viability (IC50 = 45 μM) after 48 hours .

- Synergistic Effects : When combined with standard antibiotics like ciprofloxacin, the compound exhibited synergistic effects against resistant bacterial strains, suggesting potential for use in combination therapies .

Q & A

Q. What are the recommended synthetic routes for Methyl 5-bromo-3-cyano-6-isobutyl-2-oxo-1,2-dihydropyridine-4-carboxylate, and how do reaction conditions influence yield?

The synthesis of this compound likely involves multi-step functionalization of a dihydropyridine core. A plausible route includes:

- Cyclocondensation : Formation of the dihydropyridine ring via Hantzsch-like reactions using β-keto esters and enaminonitriles under acidic conditions .

- Bromination : Electrophilic substitution at the 5-position using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 0–25°C.

- Isobutyl Introduction : Alkylation via nucleophilic substitution (e.g., using isobutyl bromide and a base like K₂CO₃).

Q. Key Variables :

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) for this compound?

Common discrepancies arise from:

- Tautomerism : The 2-oxo-1,2-dihydropyridine moiety may exhibit keto-enol tautomerism, altering NMR peak splitting. Use deuterated DMSO for stability and compare with computed spectra (DFT methods).

- Impurity Peaks : Bromine and isobutyl groups increase molecular weight, complicating HPLC retention times. Validate purity via LC-MS (95%+ threshold) and cross-check with X-ray crystallography if available .

Advanced Research Questions

Q. What strategies optimize regioselectivity in functionalizing the dihydropyridine core for derivatives?

Regioselectivity is influenced by:

- Electronic Effects : The electron-withdrawing cyano group at C3 directs electrophiles to C5 (meta-directing). Computational studies (e.g., Fukui indices) can predict reactive sites.

- Steric Hindrance : The isobutyl group at C6 may block axial approaches, favoring equatorial substitution. Use bulky reagents (e.g., tert-butyl bromides) to test steric effects.

Q. Case Study :

| Derivative | Reaction | Regioselectivity |

|---|---|---|

| 5-Bromo-3-cyano | Bromination | >90% at C5 (NBS, DMF, 25°C) |

| 4-Carboxylate | Esterification | Methyl group stabilizes via resonance . |

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

The 5-bromo group enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

- Catalyst Selection : Pd(PPh₃)₄ for aryl boronic acids; XPhos ligands for aminations.

- Side Reactions : Competing cyano group hydrolysis under basic conditions. Mitigate by using mild bases (e.g., K₃PO₄) and low temperatures.

Q. Example Protocol :

| Step | Conditions | Yield |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, aryl boronic acid, DME/H₂O (3:1), 80°C, 12h | 60–75% |

| Workup | Neutralize with NH₄Cl, purify via silica gel (hexane/EtOAc) | — |

Q. What computational methods predict the compound’s stability under varying pH and temperature?

- Molecular Dynamics (MD) Simulations : Model hydrolysis of the ester group at pH > 10.

- DFT Calculations : Assess the energy barrier for tautomerization or ring-opening. Correlate with experimental TGA/DSC data to validate thermal stability up to 150°C.

Q. How can researchers resolve contradictions in biological activity data across studies?

Contradictions often stem from:

- Assay Variability : Test cytotoxicity (e.g., MTT assay) in multiple cell lines (e.g., HEK293 vs. HeLa).

- Solubility Limits : Use DMSO stocks ≤0.1% to avoid solvent interference. Confirm solubility via dynamic light scattering (DLS).

Q. Data Normalization Example :

| Study | IC₅₀ (μM) | Cell Line | Solvent |

|---|---|---|---|

| A | 12.3 ± 1.2 | HEK293 | DMSO 0.05% |

| B | 45.6 ± 3.1 | HeLa | DMSO 0.2% |

Q. What analytical techniques confirm the compound’s solid-state structure?

- Single-Crystal X-ray Diffraction : Resolve bond lengths and angles, critical for patent applications.

- PXRD : Match experimental patterns with simulated data from Mercury software.

- Solid-State NMR : Detect polymorphism using ¹³C CP/MAS NMR.

Q. How does the isobutyl group affect pharmacokinetic properties in preclinical models?

- LogP Prediction : The isobutyl group increases hydrophobicity (computational LogP ≈ 2.8), enhancing membrane permeability but reducing aqueous solubility.

- Metabolism : CYP3A4-mediated oxidation of the isobutyl chain generates hydroxylated metabolites. Monitor via LC-MS/MS in rat plasma.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。